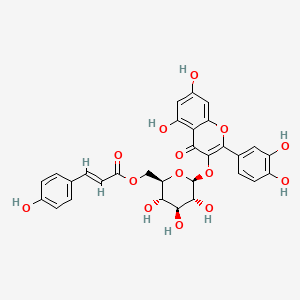

Helichrysoside

Description

structure given in first source; RN given for (E)-isome

Properties

Molecular Formula |

C30H26O14 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1 |

InChI Key |

NBAZENYUDPJQIH-DVQXAVRRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyms |

helichrysoside |

Origin of Product |

United States |

Foundational & Exploratory

Helichrysoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered interest within the scientific community for its potential biological activities. Chemically identified as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside, its structural complexity, combining the well-known flavonoid quercetin with a coumaroyl group, suggests a spectrum of therapeutic possibilities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, potential signaling pathways modulated by this compound and its structural relatives are explored, offering insights for future research and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae and Rosaceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |

| Asteraceae | Helichrysum italicum | Everlasting, Curry Plant | Flowers, Aerial Parts | [1] |

| Rosaceae | Rosa canina | Dog Rose | Fruits (Hips), Seeds | [2] |

| Melastomataceae | Melastoma candidum | - | - |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single definitive protocol for this compound is not universally established, a composite of methods employed for similar acylated flavonoid glycosides provides a robust framework for its successful isolation.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material. The choice of solvent is critical and is typically based on the polarity of the target compound.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., flowers of Helichrysum italicum or fruits of Rosa canina) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

Experimental Protocol: Liquid-Liquid Partitioning

-

Solvent Partitioning: Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

Sequential Extraction:

-

First, partition against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Next, partition the aqueous phase against a medium-polarity solvent such as ethyl acetate. Acylated flavonoid glycosides like this compound are expected to partition into the ethyl acetate fraction.

-

-

Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Chromatographic Purification

The enriched fraction is further purified using various chromatographic techniques to isolate this compound. A combination of methods is often necessary to achieve high purity.

Experimental Protocol: Silica Gel and Sephadex LH-20 Column Chromatography

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 366 nm).

-

Combine fractions containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification and removal of polymeric compounds, apply the semi-purified fraction to a Sephadex LH-20 column.

-

Elute with methanol as the mobile phase.

-

Collect and monitor fractions as described above.

-

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is crucial for successful separation[3][4][5][6].

Experimental Protocol: HSCCC Separation of Acylated Flavonoid Glycosides

-

Solvent System Selection: The choice of the two-phase solvent system is critical and should be guided by the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0. A commonly used solvent system for flavonoid glycosides is a mixture of n-hexane-ethyl acetate-methanol-water or ethyl acetate-n-butanol-water [3][4]. The ratios are adjusted to optimize the K value. For acylated flavonoid glycosides, a system like n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) could be a starting point[7].

-

HSCCC Operation:

-

Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.

-

Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

-

Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 330 nm).

-

Collect fractions and analyze their purity by HPLC.

-

Preparative HPLC is often the final step to obtain highly pure this compound.

Experimental Protocol: Preparative HPLC Purification

-

Column and Mobile Phase: Use a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm). The mobile phase typically consists of a gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid to improve peak shape (e.g., 0.1% formic acid in water), and an organic solvent (B), such as acetonitrile or methanol.

-

Gradient Elution: A typical gradient might be:

-

0-10 min: 10-30% B

-

10-40 min: 30-60% B

-

40-45 min: 60-10% B

-

45-50 min: 10% B

-

-

Purification: Inject the concentrated fraction from the previous purification step. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

Quantitative data for the isolation of this compound is scarce in the literature. However, based on typical yields for flavonoid glycosides from plant materials, a general estimation can be provided.

| Isolation Step | Starting Material | Product | Estimated Yield Range | Estimated Purity |

| Extraction | 1 kg dried plant material | Crude Extract | 50 - 150 g | < 1% |

| Fractionation | 100 g Crude Extract | Ethyl Acetate Fraction | 10 - 30 g | 1 - 5% |

| Column Chromatography | 20 g Ethyl Acetate Fraction | Semi-purified Fraction | 1 - 5 g | 20 - 50% |

| HSCCC/Prep-HPLC | 1 g Semi-purified Fraction | Pure this compound | 50 - 200 mg | > 95% |

Note: These values are estimates and can vary significantly based on the natural source, extraction method, and purification efficiency.

Signaling Pathways and Logical Relationships

While direct studies on the signaling pathways modulated by this compound are limited, the activities of its core components, quercetin and its glycosides, have been more extensively studied. These studies provide a strong foundation for hypothesizing the potential molecular targets of this compound.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound can be visualized as a series of sequential steps, each aimed at increasing the purity of the target compound.

Potential Signaling Pathways

Based on studies of quercetin and related flavonoid glycosides, this compound may modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are prominent examples[8][9][10][11][12][13].

Additionally, flavonoids are known to interact with the cAMP signaling pathway, which is a crucial second messenger system involved in numerous physiological processes[14][]. Quercetin and its glycosides have been shown to modulate cAMP levels, suggesting that this compound might also have an effect on this pathway.

Conclusion

This compound represents a promising natural product for further investigation. This guide outlines the primary natural sources and provides a detailed, composite methodology for its isolation and purification. The described experimental protocols, from extraction to high-purity isolation via advanced chromatographic techniques, offer a practical framework for researchers. The exploration of potential signaling pathways, based on the activity of its constituent moieties, highlights plausible mechanisms of action and provides a rationale for future pharmacological studies. The successful isolation and characterization of this compound will be pivotal in unlocking its full therapeutic potential.

References

- 1. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Dietary Bioactive Ingredients Modulating the cAMP Signaling in Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Helichrysoside: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, a naturally occurring acylated flavonoid glycoside, has garnered interest for its potential pharmacological activities. Found in plant species such as Helichrysum arenarium and Anaphalis sinica, its biosynthesis involves a specialized branch of the well-characterized flavonoid pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of quantitative data from homologous enzyme systems, detailed experimental protocols for the characterization of the key enzymes involved, and visual representations of the biochemical pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a derivative of the flavonol kaempferol, specifically kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside. Its structure suggests a multi-step enzymatic synthesis beginning with the general phenylpropanoid pathway, leading to the flavonoid core, followed by glycosylation and a subsequent acylation event. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymatic tools for synthetic biology. This document outlines the putative biosynthetic route and provides the necessary technical information for its investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Kaempferol Aglycone: This stage follows the general flavonoid biosynthesis pathway.

-

Glycosylation of Kaempferol: A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety to the 3-hydroxyl group of kaempferol.

-

Acylation of the Glucoside: A BAHD acyltransferase utilizes p-coumaroyl-CoA to acylate the glucose at the 6''-position.

A detailed schematic of the proposed pathway is presented below.

Key Enzymes and Quantitative Data

The biosynthesis of this compound relies on the coordinated action of several enzyme classes. While the specific enzymes from Helichrysum or Anaphalis have not been characterized, data from homologous enzymes in other species provide valuable insights into their potential kinetic properties.

Enzymes of the General Flavonoid Pathway

The enzymes converting L-phenylalanine to kaempferol are well-studied. These include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS).

UDP-Glycosyltransferases (UGTs)

The glycosylation of kaempferol at the 3-O position is catalyzed by a UGT. These enzymes utilize UDP-glucose as a sugar donor.

| Enzyme (Source Organism) | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Scutellaria baicalensis UGT1 | Baicalein | 3.14 | 1027 | [1] |

| Vitis vinifera VvGT1 | Quercetin | 31 | ~4.8 (nmol/s/mg) | [2] |

| Medicago truncatula UGT84F9 | Quercetin (with UDP-Glc) | 260 | 0.04 (s-1) | [3] |

Note: Data presented are for homologous enzymes and may not reflect the exact kinetics of the UGT involved in this compound biosynthesis.

BAHD Acyltransferases

The final step, the acylation of the glucose moiety with p-coumaric acid, is catalyzed by a BAHD acyltransferase, which uses p-coumaroyl-CoA as the acyl donor.

| Enzyme (Source Organism) | Acyl Donor | Acyl Acceptor | Km (µM) | Reference |

| Lithospermum erythrorhizon LeSAT1 | Acetyl-CoA | Shikonin | 11.2 | [4] |

| Arabidopsis thaliana AtSHT | Caffeoyl-CoA | Spermidine | 15.3 | [5] |

| Setaria viridis SvBAHD05 | p-Coumaroyl-CoA | Arabinoxylan | Not determined | [6] |

Note: Kinetic data for BAHD acyltransferases acting on flavonoid glycosides with p-coumaroyl-CoA is limited. The data presented is for enzymes with similar substrate classes.

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the UGTs and BAHD acyltransferases involved in this compound biosynthesis.

Gene Discovery and Recombinant Enzyme Production

A transcriptomic approach is recommended for identifying candidate genes.

UDP-Glycosyltransferase (UGT) Assay

A common method to assay UGT activity is to monitor the formation of the product, UDP, using a commercial kit such as the UDP-Glo™ Glycosyltransferase Assay (Promega)[7][8][9][10].

Materials:

-

Purified recombinant UGT enzyme

-

Kaempferol (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

-

White, opaque microplate

-

Luminometer

Protocol:

-

Reaction Setup: In a microplate well, prepare the reaction mixture containing:

-

Reaction buffer

-

Kaempferol (e.g., 100 µM)

-

UDP-glucose (e.g., 500 µM)

-

Purified UGT enzyme (start with a dilution series to determine optimal concentration)

-

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

UDP Detection: Add an equal volume of UDP Detection Reagent to each well.

-

Incubation: Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced.

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated.

BAHD Acyltransferase Assay

A continuous spectrophotometric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can be used to measure the activity of BAHD acyltransferases by quantifying the release of free Coenzyme A (CoA)[11][12][13].

Materials:

-

Purified recombinant BAHD acyltransferase

-

Kaempferol-3-O-glucoside (substrate)

-

p-Coumaroyl-CoA (acyl donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

DTNB solution (in reaction buffer)

-

Spectrophotometer

Protocol:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing:

-

Reaction buffer

-

Kaempferol-3-O-glucoside (e.g., 200 µM)

-

DTNB (e.g., 0.2 mM)

-

-

Initiation: Start the reaction by adding p-coumaroyl-CoA (e.g., 50 µM).

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoA release. The molar extinction coefficient for the DTNB-CoA adduct at 412 nm is approximately 14,150 M-1cm-1.

-

Kinetic Analysis: Determine Km and Vmax by varying the concentration of one substrate while keeping the other at a saturating concentration.

Conclusion

The biosynthesis of this compound presents a fascinating example of flavonoid modification in plants. While the complete pathway and the specific enzymes from its native plant sources remain to be fully elucidated, the information presented in this guide provides a solid foundation for future research. The proposed pathway, homologous enzyme data, and detailed experimental protocols offer a clear roadmap for the identification and characterization of the novel UGTs and BAHD acyltransferases involved. Such studies will not only enhance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

- 1. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.co.uk [promega.co.uk]

- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 11. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Helichrysoside: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details experimental methodologies for its isolation and characterization and explores the current understanding of its role in various signaling pathways, including its antioxidant, hypotensive, and metabolic regulatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug discovery and development.

Chemical Structure and Identification

This compound is structurally defined as quercetin 3-O-(6''-O-p-coumaroyl)-β-D-glucopyranoside. Its identity is well-established through various spectroscopic and computational methods.

| Identifier | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O">C@HO)O | [1] |

| InChI Key | NBAZENYUDPJQIH-DVQXAVRRSA-N | [1] |

| Molecular Formula | C30H26O14 | [2] |

| CAS Number | 56343-26-1 | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications.

| Property | Value | Source |

| Molecular Weight | 610.52 g/mol | [2] |

| Melting Point | 181-184 °C | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | [1] |

| logP (predicted) | 2.82 | |

| pKa (Strongest Acidic, predicted) | 6.37 | |

| Appearance | Yellow powder | [1] |

Natural Sources and Isolation

This compound is found in a variety of plant species. Notable sources include:

-

Rosa canina (Dog Rose)

-

Melastoma candidum[1]

-

European Chestnut

-

Saffron

-

Croton zambesicus

Experimental Protocol: Isolation and Purification

A general methodology for the isolation and purification of this compound from plant material involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 20% aqueous methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate, to enrich the flavonoid fraction.

-

Chromatography: The enriched fraction is separated using column chromatography. A combination of silica gel and Sephadex LH-20 is commonly employed.

-

Elution: A gradient elution system is used to separate the compounds based on their polarity.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with emerging evidence pointing to its involvement in key cellular signaling pathways.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.

Hypotensive Effect

Studies on related flavonoid glycosides suggest that their hypotensive effects may be mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation.

Regulation of Glucose and Lipid Metabolism

Emerging research indicates that this compound can improve glucose tolerance and modulate lipid metabolism. A potential key regulator in these processes is the AMP-activated protein kinase (AMPK) pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, hypotensive, and metabolic regulatory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and utilization of this multifaceted molecule. Further studies are necessary to fully elucidate the detailed molecular mechanisms and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Helichrysoside: A Pharmacological and Therapeutic Examination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helichrysoside is an acylated flavonol glycoside that has garnered scientific interest for its potential therapeutic properties. As a member of the flavonoid family, it is naturally present in various plant species, notably within the Helichrysum genus. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological and therapeutic attributes, drawing from available preclinical in vitro and in vivo data. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of its mechanisms of action.

Pharmacological Properties

This compound has demonstrated a range of biological activities, primarily centered on metabolic regulation, with emerging evidence suggesting potential roles in other therapeutic areas.

Metabolic Regulation: Glucose and Lipid Metabolism

The most well-documented pharmacological effect of this compound is its influence on glucose and lipid metabolism. Preclinical studies have shown its potential as a glucose tolerance-improving agent.

In Vivo Evidence An in vivo study on mice demonstrated that oral administration of this compound at a dose of 10 mg/kg/day for 14 days improved glucose tolerance. This effect was observed without significant impacts on food intake, visceral fat weight, or liver weight[1].

In Vitro Evidence In studies using human hepatoblastoma-derived HepG2 cells, this compound was found to enhance glucose consumption from the culture medium[1]. Furthermore, it has shown a significant inhibitory effect on triglyceride (TG) accumulation in these cells, proving more potent than other related acylated flavonol glycosides[1][2]. The presence of the acyl moiety at the 6'' position of the D-glucopyranosyl part is suggested to be crucial for these metabolic activities[1][2].

Antioxidant Activity

While direct quantitative data for the antioxidant activity of isolated this compound is limited, its presence in Helichrysum species extracts, which exhibit notable antioxidant properties, suggests its contribution to this effect. Flavonoids, as a class, are well-recognized for their antioxidant capabilities[3]. The antioxidant potential of these extracts is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[1][4].

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is inferred from studies on Helichrysum extracts and the known activities of flavonoids. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, and modulation of inflammatory signaling pathways[5].

Antimicrobial Activity

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and related extracts. It is important to note the scarcity of data for the purified compound.

Table 1: In Vitro Metabolic Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 76.9 ± 2.3% | [1] |

| Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranoside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 80.4 ± 1.2% | [1] |

| Quercetin 3-O-(6''-O-trans-p-methylcoumaroyl)-β-D-glucopyranoside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 58.2 ± 7.5% | [1] |

| trans-tiliroside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 82.3 ± 3.0% | [1] |

Table 2: In Vivo Metabolic Activity of this compound

| Compound | Animal Model | Dosage | Duration | Key Finding | Reference |

| This compound | Mice | 10 mg/kg/day (p.o.) | 14 days | Improved glucose tolerance | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound's biological activities.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of flavonoids from plant material, which can be adapted for this compound, is as follows:

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and Antifungal Potential of Helichrysum italicum (Roth) G. Don Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Helichrysoside Research: From Metabolism to Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Helichrysoside, an acylated flavonol glycoside, has emerged as a compound of significant interest in the field of metabolic research. Isolated from plants of the Helichrysum genus, this natural product has demonstrated promising bioactivities, particularly in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive literature review of this compound research, focusing on its quantitative effects, the experimental protocols used to elucidate these effects, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic disorders.

I. Quantitative Bioactivity of this compound

The biological effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key quantitative data from published research, providing a clear comparison of its efficacy in various experimental settings.

Table 1: Effect of this compound on Glucose Tolerance in Mice

Data from Morikawa, T., et al. (2019). Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 20(24), 6322.

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Blood Glucose at 60 min (mg/dL) | Area Under the Curve (AUC) of Blood Glucose |

| Control | - | 14 days | 215.8 ± 10.1 | 18895.5 ± 744.9 |

| This compound | 1 | 14 days | 190.5 ± 11.2 | 17640.0 ± 835.6 |

| This compound | 10 | 14 days | 175.4 ± 9.8** | 16582.5 ± 693.1 |

*p < 0.05, **p < 0.01 vs. Control

Table 2: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells

Data from Morikawa, T., et al. (2019).

| Compound (100 µM) | Treatment Duration | Glucose Concentration in Medium (% of Control) |

| Control | 6 days | 100.0 ± 2.5 |

| This compound | 6 days | 85.7 ± 2.1 |

| trans-Tiliroside | 6 days | 88.9 ± 1.9 |

| Kaempferol 3-O-β-D-glucopyranoside | 6 days | 91.3 ± 2.3* |

| Quercetin 3-O-β-D-glucopyranoside | 6 days | 98.2 ± 2.8 |

| Quercetin | 6 days | 99.1 ± 3.1 |

| p-Coumaric acid | 6 days | 101.3 ± 2.9 |

*p < 0.05, **p < 0.01 vs. Control

Table 3: Effect of this compound and Related Compounds on Triglyceride Accumulation in High-Glucose-Pretreated HepG2 Cells

Data from Morikawa, T., et al. (2019).

| Compound (100 µM) | Triglyceride Content (% of Control) |

| Control | 100.0 ± 5.4 |

| This compound | 68.9 ± 3.7 |

| Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranoside | 75.4 ± 4.1 |

| Quercetin 3-O-(6''-O-caffeoyl)-β-D-glucopyranoside | 78.2 ± 3.9 |

| Quercetin 3-O-(6''-O-feruloyl)-β-D-glucopyranoside | 81.5 ± 4.5* |

| Quercetin | 72.1 ± 3.3 |

| Kaempferol | 79.8 ± 4.0* |

| Quercetin 3-O-β-D-glucopyranoside | 95.8 ± 5.1 |

| p-Coumaric acid | 98.7 ± 4.8 |

*p < 0.05, **p < 0.01 vs. Control

II. Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

Glucose Tolerance Test in Mice

-

Animal Model: Male ICR mice, 5 weeks old, were used for the study.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to a standard diet and water.[1] The experimental protocol was approved by the institutional animal care and use committee.

-

Drug Administration: this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[1] The suspension was administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg.[1] The control group received the 0.5% CMC-Na vehicle.[1]

-

Glucose Tolerance Test: After the 14-day treatment period, the mice were fasted for 12 hours.[1] A baseline blood sample was collected from the tail vein (0 minutes).[1] Subsequently, a glucose solution (2 g/kg body weight) was administered orally.[1] Blood samples were then collected at 30, 60, and 120 minutes post-glucose administration. Blood glucose levels were measured using a glucose oxidase method.[1]

Glucose Consumption Assay in HepG2 Cells

-

Cell Culture: Human hepatoblastoma-derived HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Protocol: HepG2 cells were seeded in 24-well plates.[1] After reaching confluence, the cells were treated with this compound or other test compounds at a final concentration of 100 µM for 6 days.[1] The culture medium was replaced with fresh medium containing the test compounds every 2 days.[1] On day 6, the glucose concentration in the culture medium was measured using a commercially available glucose assay kit.[1] The amount of glucose consumed was calculated by subtracting the glucose concentration in the medium of wells with cells from that of wells without cells.

Triglyceride Accumulation Assay in HepG2 Cells

-

Cell Culture and Treatment: HepG2 cells were cultured as described above. To induce triglyceride accumulation, the cells were cultured in a high-glucose medium (4.5 g/L) for 24 hours prior to the experiment.

-

Assay Protocol: The high-glucose pre-treated HepG2 cells were then treated with this compound or other test compounds at a final concentration of 100 µM for 24 hours.[1] After the treatment period, the cells were washed with phosphate-buffered saline (PBS) and lysed. The intracellular triglyceride content was determined using a commercial triglyceride quantification kit.[1] The total protein content of the cell lysate was measured using a BCA protein assay kit to normalize the triglyceride levels.[1]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanism of action for this compound based on the available literature.

Caption: Experimental workflow for the in vivo glucose tolerance test.

Caption: Experimental workflows for in vitro glucose and lipid assays.

Caption: Structure-activity relationship of this compound.

IV. Discussion and Future Perspectives

The research on this compound to date strongly indicates its potential as a modulator of glucose and lipid metabolism. The in vivo studies demonstrate a significant improvement in glucose tolerance in mice, suggesting a potential anti-diabetic effect.[1][2] The in vitro experiments in HepG2 cells further support this by showing increased glucose consumption and reduced triglyceride accumulation.[1][2]

A key finding from the structure-activity relationship studies is the essential role of the p-coumaroyl moiety at the 6'' position of the glucopyranosyl part.[1] Removal of this acyl group, as seen in quercetin 3-O-β-D-glucopyranoside, abrogates the glucose consumption-promoting activity.[1] This highlights the importance of the entire molecular structure of this compound for its biological function and provides a clear direction for future medicinal chemistry efforts aimed at optimizing its potency and pharmacokinetic properties.

While the aglycone, quercetin, does show an inhibitory effect on triglyceride accumulation, it does not enhance glucose consumption in the same manner as this compound.[1] This suggests that the glycosylation and acylation of the flavonoid core are critical for its specific effects on glucose metabolism.

Future research should focus on several key areas. Firstly, the precise molecular targets and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Investigating its impact on key regulatory proteins in glucose and lipid metabolism, such as AMPK, SREBP-1c, and GLUT4, would provide a deeper understanding of its mechanism of action. Secondly, more extensive preclinical studies, including long-term efficacy and safety assessments in various animal models of metabolic disease, are warranted. Finally, the development of efficient and scalable synthetic routes for this compound and its analogs will be crucial for advancing this promising natural product towards clinical development.

References

Helichrysoside: A Technical Guide to its Antioxidant and Anti-inflammatory Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Helichrysoside, a prominent flavonoid glycoside found in various Helichrysum species, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This document provides an in-depth technical overview of the mechanisms of action, quantitative efficacy, and key signaling pathways modulated by this compound. It serves as a comprehensive resource, offering detailed experimental protocols and visual representations of molecular interactions to facilitate further research and development in therapeutics for oxidative stress and inflammation-mediated diseases.

Antioxidant Properties of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This compound demonstrates significant antioxidant potential through direct radical scavenging and modulation of endogenous defense systems.

Mechanism of Action

This compound's antioxidant activity is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals. Furthermore, emerging evidence suggests that flavonoids like this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[1][2]. Oxidative stress or interaction with phytochemicals can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1)[1][3][4].

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound and its source extracts has been quantified using various in vitro assays. The following table summarizes representative data from studies on Helichrysum species, which are known sources of this compound.

| Plant Species / Extract | Assay | IC50 / Activity Value | Reference |

| Helichrysum pandurifolium | DPPH Radical Scavenging | IC50: 41.13 ± 1.12 µg/mL | [5] |

| Helichrysum cymosum | DPPH Radical Scavenging | IC50: 11.85 ± 3.20 µg/mL | [5] |

| Helichrysum petiolare | DPPH Radical Scavenging | IC50: 24.51 ± 0.98 µg/mL | [5] |

| Helichrysum foetidum | DPPH Radical Scavenging | IC50: 21.01 ± 2.01 µg/mL | [5] |

| Helichrysum stoechas (Flowers) | DPPH Radical Scavenging | IC50: 10.2 ± 0.11 µg·mL⁻¹ | [6] |

| Helichrysum petiolare | Nitric Oxide Scavenging | IC50: 20.81 ± 3.73 µg/mL | [5] |

| Helichrysum stoechas (Flowers) | ABTS Radical Scavenging | 62.7 ± 0.23 mg TE/g DW | [6] |

Note: IC50 is the concentration of the extract required to scavenge 50% of the radicals. TE/g DW refers to Trolox Equivalents per gram of Dry Weight.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light[7].

-

Sample Preparation: Dissolve the this compound extract or pure compound in the same solvent to prepare a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL)[7].

-

Reaction: In a 96-well plate or cuvettes, mix a volume of the sample solution (e.g., 0.5 mL) with an equal volume of the DPPH solution (e.g., 0.5 mL)[7]. A blank is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes[7][8].

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader[7][8].

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]. The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.

-

Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10][11].

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[10].

-

Sample Preparation: Prepare various concentrations of the this compound sample.

-

Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution (e.g., 20 µL sample to 200 µL ABTS•+ solution)[12].

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature[13].

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization: Nrf2-ARE Antioxidant Pathway

Caption: Nrf2-ARE signaling pathway activation by this compound.

Anti-inflammatory Properties of this compound

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to the pathogenesis of many diseases. This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling cascades.

Mechanism of Action

The anti-inflammatory action of this compound is multifaceted. A primary mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages[14]. Excessive NO, generated by inducible nitric oxide synthase (iNOS), is a pro-inflammatory molecule. This compound and related flavonoids have been shown to suppress the expression of the iNOS enzyme. Additionally, they can inhibit cyclooxygenase-2 (COX-2), another key enzyme responsible for producing pro-inflammatory prostaglandins[15][16].

These effects are often mediated by the downregulation of pro-inflammatory signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, and inflammatory cytokines[17][18]. This compound can block this cascade, preventing NF-κB activation[17][19]. The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation that can be modulated by flavonoids[20].

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory effects of Helichrysum extracts, where this compound is a key bioactive component.

| Plant Species / Extract | Cell Model | Target | IC50 / Activity Value | Reference |

| Helichrysum cymosum | RAW 264.7 | NO Production | 27 µM at 100 µg/mL | [21] |

| Ulmus pumila Ethyl Acetate Fraction | RAW 264.7 | NO Production | Significant decrease | [22] |

| Various Flavonoids (Apigenin, Quercetin) | J774A.1 | NO Production | IC50 ~5-50 µM | [16] |

| Various Flavonoids (Quercetin, Apigenin) | J774A.1 | PGE2 Release | Marked decrease | [16] |

| Various Plant Extracts | RAW 264.7 | COX-2 Inhibition | Potent inhibition (>80%) | [15] |

| Various Plant Extracts | RAW 264.7 | iNOS Inhibition | Potent inhibition (>70%) | [15] |

Note: NO (Nitric Oxide), PGE2 (Prostaglandin E2). Data often reflects the activity of complex extracts.

Experimental Protocols

This assay quantifies the inhibition of NO production by measuring nitrite, a stable breakdown product of NO, in cell culture media using the Griess reagent.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., at a density of 1.5 x 10⁵ cells/mL) and incubate for 18-24 hours to allow for adherence[14][22].

-

Treatment: Pre-treat the cells with various concentrations of the this compound sample for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the wells (e.g., final concentration of 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS only and a vehicle control group[14][23].

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator[14][24].

-

Griess Reaction:

-

Collect an aliquot of the cell culture supernatant (e.g., 100 µL) from each well.

-

Add an equal volume (100 µL) of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14].

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540-550 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite[14].

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity[14][22].

Visualizations: Pro-inflammatory Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Putative inhibition of the MAPK signaling cascade.

General Experimental Workflow

Research into the bioactivity of natural compounds like this compound typically follows a structured workflow from plant material to cellular assays.

Caption: General workflow for isolation and bioactivity screening.

Conclusion

This compound, a key bioactive constituent of Helichrysum species, demonstrates significant and mechanistically diverse antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals, modulate the Nrf2 antioxidant defense pathway, and inhibit pro-inflammatory cascades like NF-κB and MAPK underscores its therapeutic potential. The quantitative data, while often derived from complex extracts, consistently points to potent biological activity. The detailed protocols and pathway diagrams provided herein offer a robust framework for researchers aiming to further elucidate the pharmacological profile of this compound and develop novel therapeutic agents for conditions rooted in oxidative stress and chronic inflammation. Future research should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of this promising natural compound.

References

- 1. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of the antioxidant constituents, activities and the gc-ms quantification and identification of fatty acids of four selected helichrysum species [uwcscholar.uwc.ac.za]

- 6. Antioxidant activity profiling by spectrophotometric methods of aqueous methanolic extracts of Helichrysum stoechas subsp. rupestre and Phagnalon saxatile subsp. saxatile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Helichrysetin and TNF‑α synergistically promote apoptosis by inhibiting overactivation of the NF‑κB and EGFR signaling pathways in HeLa and T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MAPK signaling to the early secretory pathway revealed by kinase/phosphatase functional screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 24. mdpi.com [mdpi.com]

Preliminary Studies on the Therapeutic Potential of Helichrysoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysoside, an acylated flavonol glycoside, has demonstrated notable therapeutic potential in preliminary studies, particularly in the realm of metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's effects, drawing on available in vivo and in vitro data. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its beneficial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the further exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a natural compound belonging to the flavonoid family. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1]. Preliminary investigations into this compound have revealed its potential to improve glucose tolerance and modulate lipid metabolism, suggesting its promise as a candidate for addressing metabolic syndrome and related conditions. This guide will synthesize the existing preliminary data to provide a clear and structured understanding of its therapeutic possibilities.

Therapeutic Potential in Metabolic Disorders

The primary focus of preliminary research on this compound has been its impact on glucose and lipid metabolism. Studies have shown that this compound can significantly improve glucose tolerance in animal models and enhance glucose and lipid metabolism in liver cells[2][3][4].

In Vivo Evidence: Improved Glucose Tolerance

In a study involving mice, oral administration of this compound at a dose of 10 mg/kg/day for 14 days resulted in a significant improvement in glucose tolerance[2][3][4]. This effect was observed without any significant changes in food intake, visceral fat weight, or liver weight, suggesting a direct impact on glucose metabolism rather than an indirect effect through weight loss[2][3][4].

In Vitro Evidence: Enhanced Glucose and Lipid Metabolism

Studies using the human hepatoblastoma-derived cell line, HepG2, have provided further insights into the metabolic effects of this compound.

-

Glucose Consumption: this compound was found to enhance the consumption of glucose from the culture medium[2][3][4]. This suggests that the compound may promote glucose uptake and utilization by liver cells.

-

Triglyceride Accumulation: this compound demonstrated a potent inhibitory effect on triglyceride (TG) accumulation in HepG2 cells[2][3][4]. This effect was more pronounced than that of other related flavonol glycosides, indicating a specific structural requirement for this activity[2][3][4].

Data Presentation

The following tables summarize the key quantitative data from the preliminary studies on this compound.

Table 1: In Vivo Effect of this compound on Glucose Tolerance in Mice

| Treatment Group | Dose (mg/kg/day) | Duration | Change in Blood Glucose Area Under the Curve (AUC) |

| Control | - | 14 days | Baseline |

| This compound | 10 | 14 days | Significant reduction compared to control |

Data synthesized from studies demonstrating improved glucose tolerance in mice treated with this compound[2][3][4].

Table 2: In Vitro Effects of this compound on HepG2 Cells

| Assay | This compound Concentration | Observation |

| Glucose Consumption | Not specified | Enhanced glucose consumption from the medium |

| Triglyceride Accumulation | Not specified | Significant inhibition of triglyceride accumulation |

Data synthesized from in vitro experiments on HepG2 cells[2][3][4].

Proposed Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, tiliroside, provides strong inferential evidence for its mechanism of action. Tiliroside, also a kaempferol glycoside with a p-coumaroyl group, has been shown to ameliorate metabolic disorders through the activation of adiponectin signaling, which subsequently activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα)[2][3]. This dual activation enhances fatty acid oxidation in the liver and skeletal muscle[2][3].

Furthermore, tiliroside has been found to inhibit carbohydrate digestion and glucose absorption in the gastrointestinal tract by inhibiting the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2)[5]. Given the structural similarities, it is plausible that this compound shares these mechanisms.

Proposed Signaling Pathway for Improved Glucose and Lipid Metabolism

The following diagram illustrates the proposed signaling cascade initiated by this compound, based on evidence from the related compound tiliroside.

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on the ability of mice to clear a glucose load from the bloodstream.

Protocol:

-

Animal Model: Male ddY mice (or a similar appropriate strain), aged 5 weeks, are used.

-

Acclimatization: Animals are housed in a controlled environment (23 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. They are allowed free access to a standard diet and water.

-

Treatment: Mice are divided into a control group and a this compound-treated group. The treated group receives this compound (10 mg/kg body weight) orally once daily for 14 consecutive days. The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Fasting: After the 14-day treatment period, mice are fasted for 18 hours with free access to water.

-

Glucose Challenge: A baseline blood sample (time 0) is collected from the tail vein. Immediately after, a glucose solution (2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at 30, 60, and 120 minutes after the glucose administration.

-

Glucose Measurement: Blood glucose levels are measured using a glucose oxidase method with a commercial glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each mouse to determine the overall glucose tolerance.

In Vitro: Glucose Consumption Assay in HepG2 Cells

Objective: To measure the effect of this compound on glucose uptake and utilization by liver cells.

Protocol:

-

Cell Culture: Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing this compound at the desired concentration. A control group with vehicle only is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Sample Collection: At the end of the incubation period, the culture supernatant is collected.

-

Glucose Measurement: The glucose concentration in the supernatant is measured using a glucose oxidase-peroxidase assay kit.

-

Calculation: Glucose consumption is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in cell-free wells (blank).

-

Normalization: Glucose consumption values are normalized to the total protein content of the cells in each well.

In Vitro: Triglyceride Accumulation Assay in HepG2 Cells

Objective: To determine the effect of this compound on the accumulation of triglycerides in liver cells.

Protocol:

-

Cell Culture and Seeding: HepG2 cells are cultured and seeded in 24-well plates as described in the glucose consumption assay protocol.

-

Induction of Lipid Accumulation: To induce triglyceride accumulation, cells are typically incubated in a high-glucose medium (e.g., 30 mM glucose) for 24 hours.

-

Treatment: After the induction period, the medium is replaced with fresh high-glucose medium containing various concentrations of this compound. A control group with vehicle only is included.

-

Incubation: The cells are incubated for an additional 24-48 hours.

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer).

-

Triglyceride Measurement: The intracellular triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.

-

Normalization: The triglyceride content is normalized to the total protein concentration of the cell lysate.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the Oral Glucose Tolerance Test in mice.

Caption: Workflow for in vitro glucose consumption and triglyceride assays.

Conclusion and Future Directions

The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent for managing metabolic disorders. Its ability to improve glucose tolerance and reduce lipid accumulation warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanisms: Direct studies are needed to confirm the proposed signaling pathways, including the role of adiponectin, AMPK, and PPARα.

-

Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety profiles are essential for any potential drug candidate.

-

Broader therapeutic applications: Given the known anti-inflammatory and antioxidant properties of flavonoids, exploring the potential of this compound in other disease contexts, such as cardiovascular disease and neurodegenerative disorders, would be a valuable endeavor.

-

Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The structured data, detailed protocols, and visualized pathways are intended to facilitate and accelerate future research in this promising area.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tiliroside, a glycosidic flavonoid, ameliorates obesity-induced metabolic disorders via activation of adiponectin signaling followed by enhancement of fatty acid oxidation in liver and skeletal muscle in obese-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Helichrysoside (CAS No. 56343-26-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Helichrysoside, a natural flavonoid with the CAS number 56343-26-1. This document collates critical technical data, outlines experimental protocols for its biological evaluation, and visualizes key workflows and potential signaling pathways.

Core Technical Data

This compound, a flavonoid glycoside, has been isolated from various plant sources, including species of Helichrysum, Crocus, and Croton.[1][2] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56343-26-1 | [1][3][4] |

| Molecular Formula | C₃₀H₂₆O₁₄ | [4] |

| Molecular Weight | 610.52 g/mol | [4] |

| Appearance | Bright yellow lamellar crystals | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |

| Melting Point | 181-184 °C | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |

| Optical Rotation | [α]D²¹ = -44º (c = 1.0, methanol) | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Purity (typical) | >98% (by HPLC) | [1] |

| Storage | 2-8°C | [3] |

Biological Activity and Pharmacological Data

This compound has demonstrated several promising biological activities, primarily related to metabolic health.

Table 2: Summary of Reported Biological Activities

| Activity | Experimental Model | Key Findings | Reference |

| Improved Glucose Tolerance | Male ddY mice | Oral administration of 10 mg/kg/day for 14 days significantly improved glucose tolerance. | [1][5][6][7] |

| Enhanced Glucose Consumption | Human hepatoblastoma-derived HepG2 cells | Promoted glucose consumption from the medium. | [1][6][7] |

| Inhibition of Triglyceride Accumulation | Human hepatoblastoma-derived HepG2 cells | Significantly inhibited triglyceride (TG) accumulation. | [6][7][8] |

| Antihypertensive | Rat | Inhibits the sympathetic nervous system and relaxes blood vessels. | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding this compound's biological effects.

Isolation and Identification of this compound

A general workflow for the isolation and identification of this compound from plant material is described below. This process typically involves extraction followed by chromatographic separation and spectroscopic analysis for structural elucidation.

In Vivo Glucose Tolerance Test in Mice

This protocol is based on studies evaluating the effect of this compound on glucose metabolism in a murine model.[5]

-

Animals: Male ddY mice (11 weeks old) are used.

-

Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.

-

Treatment: this compound is administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg/day. A control group receives the vehicle.

-

Fasting: After the final administration, mice are fasted for 20 hours.

-

Glucose Challenge: A glucose solution is administered to the mice.

-

Blood Sampling: Blood glucose levels are measured at various time points post-glucose administration (e.g., 60 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and control groups.

In Vitro Assays using HepG2 Cells

Human hepatoblastoma-derived HepG2 cells are a common model to study hepatic glucose and lipid metabolism.

3.3.1. Glucose Consumption Assay

-

Cell Culture: HepG2 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a specified period (e.g., 6 days). Metformin can be used as a positive control.

-

Glucose Measurement: The concentration of glucose in the culture medium is measured at the end of the treatment period.

-

Analysis: The reduction in glucose concentration in the medium of treated cells is compared to that of untreated control cells to determine the enhancement of glucose consumption.

3.3.2. Triglyceride Accumulation Assay

-

Induction of Steatosis: HepG2 cells are treated with a high concentration of glucose to induce intracellular triglyceride accumulation.

-

Treatment: Concurrently with high glucose treatment, cells are exposed to various concentrations of this compound.

-

Triglyceride Quantification: Intracellular triglycerides are extracted and quantified using a commercial assay kit.

-

Analysis: The level of triglyceride accumulation in this compound-treated cells is compared to that in cells treated with high glucose alone.

Potential Signaling Pathways

The beneficial effects of this compound on glucose and lipid metabolism suggest its interaction with the insulin signaling pathway. While the precise molecular targets of this compound are yet to be fully elucidated, flavonoids are known to modulate key components of this pathway.

This diagram illustrates the canonical insulin signaling cascade leading to glucose uptake and metabolic regulation. Flavonoids like this compound may positively modulate this pathway, potentially by interacting with the insulin receptor or downstream signaling molecules, thereby enhancing insulin sensitivity and leading to improved glucose homeostasis and reduced lipid accumulation.[9]

References

- 1. This compound | CAS:56343-26-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Helichrysoside in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of helichrysoside. Due to the limited quantitative data in publicly available literature for this compound specifically, this document also outlines detailed experimental protocols for determining these crucial parameters. The methodologies described are based on established practices for the analysis of flavonoid glycosides and other pharmaceutical compounds.

Introduction to this compound

This compound is an acylated flavonoid glycoside that has been isolated from Helichrysum kraussii. Its structure consists of a quercetin-3-O-glucoside moiety acylated with a p-coumaroyl group. Like many flavonoid glycosides, this compound is of interest for its potential biological activities. However, for any therapeutic application, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for formulation development, analytical method development, and ensuring bioavailability.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its absorption and bioavailability. The available data on the solubility of this compound is primarily qualitative.

Based on initial isolation and characterization studies, the solubility of this compound in common laboratory solvents has been described as follows:

| Solvent | Solubility Description |

| Water | Insoluble[1] |

| Ethyl Acetate | Slightly soluble[1] |

| Acetone | Slightly soluble[1] |

| Methanol | Readily soluble[1] |

| Ethanol | Readily soluble[1] |

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the quantitative solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure, characterized standard)

-

Solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, propylene glycol, polyethylene glycol 400, and relevant buffer solutions)

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated, stability-indicating HPLC method.

-